6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole
CAS No.: 358641-85-7
Cat. No.: VC20147578
Molecular Formula: C16H14BrN
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 358641-85-7 |
|---|---|
| Molecular Formula | C16H14BrN |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | 6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole |
| Standard InChI | InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3 |
| Standard InChI Key | SEFLEVPQVOXUIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C |
Introduction
Structural and Molecular Characteristics of Brominated Isoindole Derivatives
Brominated isoindoles are characterized by a fused benzene and pyrrole ring system, with substitutions influencing their electronic and steric profiles. The compound 6-bromo-1-[2,4-di(propan-2-yl)phenyl]-2H-isoindole (CAS 266342-76-1) serves as a close structural analogue to the queried molecule, differing only in the substituents on the phenyl group. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂BrN | |
| Molecular Weight | 356.299 g/mol | |
| Exact Mass | 355.094 g/mol | |
| Partition Coefficient (LogP) | 6.844 | |
| Polar Surface Area (PSA) | 15.79 Ų |
The high LogP value suggests significant lipophilicity, which correlates with enhanced membrane permeability in biological systems . The steric bulk from the 2,4-di(propan-2-yl)phenyl group likely impacts crystallization behavior and solubility, a consideration critical for pharmaceutical formulation.
Physicochemical Properties and Stability
The chloromethyl-substituted naphthalene derivative 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (CAS 92643-16-8) provides insights into the stability of brominated aromatics:
The elevated melting and boiling points indicate strong intermolecular forces, likely due to halogen bonding and π-stacking interactions . These properties suggest that the target compound would exhibit similar thermal stability, necessitating controlled storage conditions.
Industrial and Material Science Applications
The steric and electronic properties of brominated isoindoles make them candidates for organic light-emitting diodes (OLEDs) and photovoltaic materials. The high LogP (6.844) of 6-bromo-1-[2,4-di(propan-2-yl)phenyl]-2H-isoindole correlates with enhanced charge transport in non-polar matrices, a desirable trait in organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume